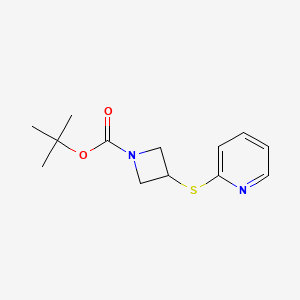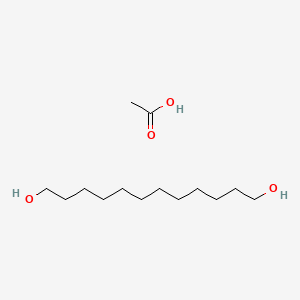
Acetic acid;dodecane-1,12-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;dodecane-1,12-diol is a chemical compound with the molecular formula C14H30O4. It is also known by other names such as 12-acetoxydodecane-1-ol and acetic acid- (12-hydroxy-dodecyl ester) . This compound is characterized by the presence of both acetic acid and dodecane-1,12-diol functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;dodecane-1,12-diol can be achieved through several methods. One common approach involves the esterification of dodecane-1,12-diol with acetic acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves the reduction of lauryl lactone, which is obtained by the oxidation of cyclododecanone. The reduction process can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;dodecane-1,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in dodecane-1,12-diol can be oxidized to form dodecanedioic acid.
Reduction: The ester group can be reduced to yield dodecane-1,12-diol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Dodecane-1,12-diol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
Acetic acid;dodecane-1,12-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polyesters and polycarbonates
Biology: It serves as a biochemical reagent in various enzymatic reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism of action of acetic acid;dodecane-1,12-diol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze esterification and hydrolysis reactions. The hydroxyl groups in dodecane-1,12-diol can form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Dodecane-1,12-diol: A similar compound without the acetic acid group, used in the synthesis of polyesters and polyurethanes.
Lauryl lactone: An intermediate in the synthesis of dodecane-1,12-diol, used in the production of fragrances and flavorings.
Uniqueness
Acetic acid;dodecane-1,12-diol is unique due to the presence of both acetic acid and dodecane-1,12-diol functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in various industrial and research applications .
Properties
CAS No. |
72156-96-8 |
|---|---|
Molecular Formula |
C14H30O4 |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
acetic acid;dodecane-1,12-diol |
InChI |
InChI=1S/C12H26O2.C2H4O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;1-2(3)4/h13-14H,1-12H2;1H3,(H,3,4) |
InChI Key |
TZKPKYGGHIONOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CCCCCCO)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


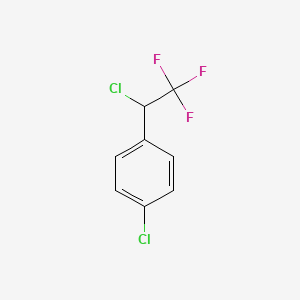

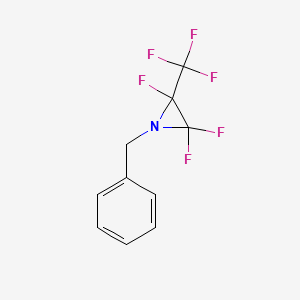
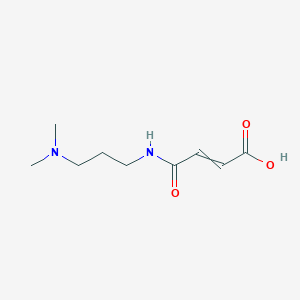
![1-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B14010761.png)
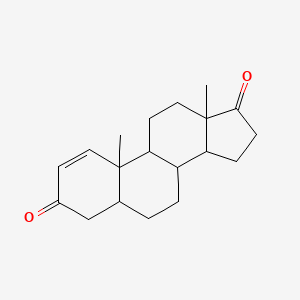
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-dimethylaniline](/img/structure/B14010775.png)
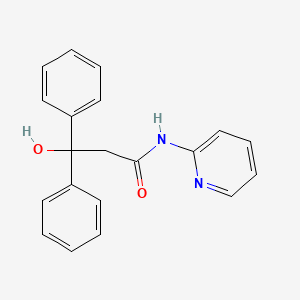
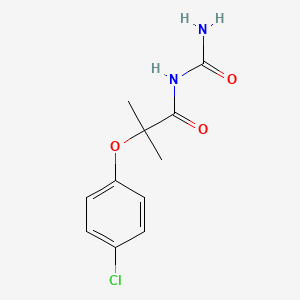
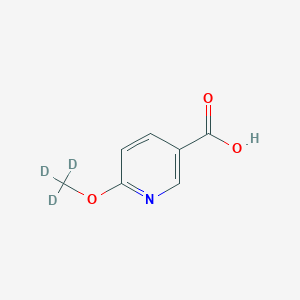
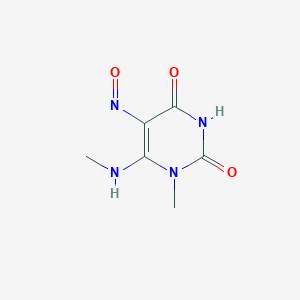
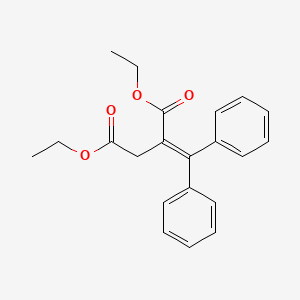
![1,4-Dithiaspiro[4.5]decane-2,3-dione](/img/structure/B14010801.png)
